molecular formula C17H18N2O2S2 B275044 methyl 2-(benzylcarbamothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

methyl 2-(benzylcarbamothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No. B275044
M. Wt: 346.5 g/mol
InChI Key: DQPKSGDMIWOZJK-UHFFFAOYSA-N
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Description

Methyl 2-(benzylcarbamothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, also known as MBCT, is a chemical compound that has been studied extensively in the field of medicinal chemistry. It belongs to the class of cyclopentathiophene derivatives, which have shown potential in the treatment of various diseases such as cancer, inflammation, and infectious diseases.

Mechanism of Action

The mechanism of action of methyl 2-(benzylcarbamothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In particular, methyl 2-(benzylcarbamothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
methyl 2-(benzylcarbamothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has been shown to have a range of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, methyl 2-(benzylcarbamothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has been found to have antioxidant activity, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of methyl 2-(benzylcarbamothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is its broad-spectrum activity against various cancer cell lines and bacteria. It also has relatively low toxicity, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of methyl 2-(benzylcarbamothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on methyl 2-(benzylcarbamothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate. One area of interest is the development of more soluble analogs of methyl 2-(benzylcarbamothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, which may improve its pharmacokinetic properties. Additionally, more research is needed to understand its mechanism of action and potential side effects. Finally, further studies are needed to evaluate the efficacy of methyl 2-(benzylcarbamothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate in animal models and clinical trials. Overall, methyl 2-(benzylcarbamothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate shows great promise as a potential therapeutic agent, and further research is warranted to fully explore its potential.

Synthesis Methods

The synthesis of methyl 2-(benzylcarbamothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves the reaction of 2-aminothiophene, benzyl isothiocyanate, and methyl cyanoacetate in the presence of a base such as potassium carbonate. The reaction proceeds via a multicomponent reaction, which results in the formation of methyl 2-(benzylcarbamothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate as a yellow solid. The yield of the reaction is typically around 50-60%, and the purity of the compound can be improved by recrystallization.

Scientific Research Applications

Methyl 2-(benzylcarbamothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has been studied extensively in the field of medicinal chemistry due to its potential therapeutic applications. It has been shown to exhibit antitumor, anti-inflammatory, and antimicrobial activities. In particular, methyl 2-(benzylcarbamothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has been found to be effective against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.

properties

Product Name

methyl 2-(benzylcarbamothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Molecular Formula

C17H18N2O2S2

Molecular Weight

346.5 g/mol

IUPAC Name

methyl 2-(benzylcarbamothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C17H18N2O2S2/c1-21-16(20)14-12-8-5-9-13(12)23-15(14)19-17(22)18-10-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3,(H2,18,19,22)

InChI Key

DQPKSGDMIWOZJK-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(SC2=C1CCC2)NC(=S)NCC3=CC=CC=C3

Canonical SMILES

COC(=O)C1=C(SC2=C1CCC2)NC(=S)NCC3=CC=CC=C3

Origin of Product

United States

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